molecular formula C6H2BrClN2 B8099941 4-Bromo-6-chloronicotinonitrile

4-Bromo-6-chloronicotinonitrile

Cat. No.: B8099941
M. Wt: 217.45 g/mol
InChI Key: SDBOUCULKBNTGZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloronicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, which can replace the halogen atoms under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitrile derivatives, while oxidation reactions can produce nicotinic acid derivatives .

Scientific Research Applications

4-Bromo-6-chloronicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives synthesized from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloronicotinonitrile
  • 4-Bromo-6-chloronicotinaldehyde
  • 4-Bromo-2-chloro-5-methylpyridine

Comparison

4-Bromo-6-chloronicotinonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the nicotinonitrile ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 4-Bromo-2-chloronicotinonitrile has a different substitution pattern, which can lead to variations in its chemical behavior and applications .

Properties

IUPAC Name

4-bromo-6-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBOUCULKBNTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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